Cas no 81557-52-0 ((2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-6,13,13a-Tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one)

(2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-6,13,13a-Tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one structure
81557-52-0 structure
Productnaam:(2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-6,13,13a-Tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one
CAS-nummer:81557-52-0
MF:C33H42O9
MW:582.68119096756
CID:1805429
PubChem ID:90477420

(2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-6,13,13a-Tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one Chemische en fysische eigenschappen

Naam en identificatie

    • (2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-6,13,13a-Tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one
    • (2R,3S,3aS,4E,6R,10E,12R,13R,13aR)-6,13,13a-Tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pent
    • 81557-52-0
    • ((1S,2R,3aR,4R,5R,6Z,11R,12Z,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta(12)annulen-1-yl) benzoate
    • (1R,2R,3AS,4R,5S,11S,13as)-3a,4,11-tris(acetyloxy)-2,5,8,8,12-pentamethyl-9-oxo-1H,2H,3H,3ah,4H,5H,8H,9H,10H,11H,13ah-cyclopenta(12)annulen-1-yl benzoic acid
    • [(1S,2R,3aR,4R,5R,6Z,11R,12Z,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-1-yl] benzoate
    • (1R,2R,3AS,4R,5S,11S,13as)-3a,4,11-tris(acetyloxy)-2,5,8,8,12-pentamethyl-9-oxo-1H,2H,3H,3ah,4H,5H,8H,9H,10H,11H,13ah-cyclopenta[12]annulen-1-yl benzoic acid
    • Inchi: InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3
    • InChI-sleutel: JDXJTMWWGZXTGE-UHFFFAOYSA-N
    • LACHT: CC1CC2(OC(C)=O)C(\C=C(C)\C(CC(=O)C(C)(C)\C=C\C(C)C2OC(C)=O)OC(C)=O)C1OC(=O)c1ccccc1 |c:9,t:19|

Berekende eigenschappen

  • Exacte massa: 582.28288291g/mol
  • Monoisotopische massa: 582.28288291g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1110
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.275
  • Topologisch pooloppervlak: 122Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.